molecular formula C12H12N2O3 B2354366 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 340225-63-0

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2354366
CAS No.: 340225-63-0
M. Wt: 232.239
InChI Key: QLOQBGGXORBLIN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring fused with a trione moiety and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or acetic acid, to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced analogs: Compounds with hydrogenated functional groups.

    Substituted derivatives: Compounds with new substituents replacing original functional groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)pyrimidine-2,4-dione: A structurally similar compound with a dione moiety instead of a trione.

    3,4-Dimethylphenylpyrimidine: Lacks the trione functionality but shares the phenylpyrimidine core.

    1-(3,4-Dimethylphenyl)pyrimidine-2-thione: Contains a thione group instead of a trione.

Uniqueness: 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the trione moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOQBGGXORBLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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